

4-nitroindole mass spectrometry fragmentation pattern

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An In-depth Technical Guide on the Mass Spectrometry Fragmentation of **4-Nitroindole**

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitroindole (C₈H₆N₂O₂) is a significant heterocyclic compound utilized as a building block in the synthesis of various biologically active molecules and pharmaceutical agents. Understanding its behavior under mass spectrometric analysis is crucial for its identification, characterization, and quality control in complex matrices. This guide provides a detailed overview of the core fragmentation patterns of **4-nitroindole**, primarily under Electron lonization (EI), based on established fragmentation principles of nitroaromatic compounds and indole derivatives.

Core Fragmentation Pathways

Under electron ionization, **4-nitroindole** (Molecular Weight: 162.15 g/mol) undergoes several characteristic fragmentation reactions. The molecular ion [M]•+ is typically observed at m/z 162. The fragmentation is dominated by reactions involving the nitro group, often followed by the breakdown of the heterocyclic indole ring structure.

The primary fragmentation pathways include:



- Loss of Nitrogen Dioxide (•NO₂): A common fragmentation for nitroaromatic compounds, leading to the formation of an ion at m/z 116.
- Loss of Nitric Oxide (•NO): This pathway proceeds via a nitro-to-nitrite rearrangement ([O=N-O]•+) within the molecular ion, followed by the loss of •NO, resulting in an ion at m/z 132.
- Loss of Carbon Monoxide (CO): Following the loss of •NO, the resulting ion at m/z 132 can further lose a molecule of carbon monoxide to yield an ion at m/z 104.
- Loss of Hydrogen Cyanide (HCN): A characteristic fragmentation of the indole ring, which can occur from various fragment ions, such as the loss of HCN from the [M-NO₂]•+ ion to produce a fragment at m/z 89.

Quantitative Data Summary

The principal ions observed in the electron ionization mass spectrum of **4-nitroindole** are summarized below. The relative intensities can vary depending on the specific instrument and conditions used.

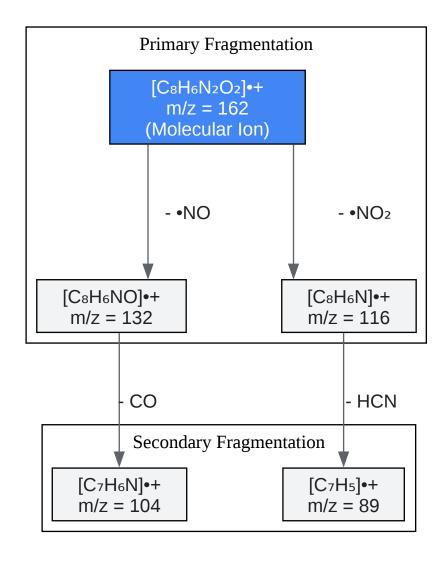


m/z	Proposed Ion/Fragment	Formula	Notes
162	[M]•+ (Molecular Ion)	[C8H6N2O2]•+	The parent ion of 4-nitroindole.
132	[M - NO]•+	[C8H6NO]•+	Formed via nitro-nitrite rearrangement followed by loss of •NO.[1][2]
116	[M - NO ₂]•+	[C8H6N]•+	Results from the direct cleavage and loss of a nitrogen dioxide radical.[1][2]
104	[M - NO - CO]•+	[C7H6N]•+	Arises from the subsequent loss of CO from the m/z 132 fragment.
89	[M - NO2 - HCN]•+	[C7H5]•+	Characteristic loss of HCN from the indole ring structure after initial loss of the nitro group.

Visualization of Fragmentation Pathways

The logical flow of the fragmentation process can be visualized to better understand the relationships between the precursor and product ions.



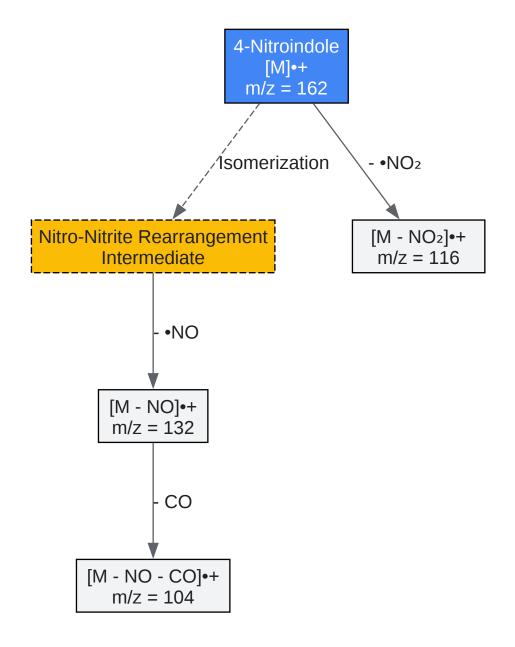


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Fragmentation pathway of **4-nitroindole**.

A more detailed visualization including the key nitro-nitrite rearrangement step is provided below.





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Mechanism involving nitro-nitrite rearrangement.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

The data described herein are typically obtained using a standard protocol for Electron Ionization Mass Spectrometry, often coupled with a Gas Chromatography (GC-MS) system for sample introduction.



Objective: To generate a reproducible mass spectrum of **4-nitroindole** showing the molecular ion and characteristic fragment ions.

Methodology:

- Sample Preparation: A dilute solution of **4-nitroindole** is prepared in a volatile organic solvent (e.g., methanol, acetonitrile, or ethyl acetate) at a concentration of approximately 10-100 μg/mL.
- Sample Introduction:
 - GC-MS: A 1 μL aliquot of the sample is injected into the gas chromatograph. The GC column (e.g., a non-polar DB-5ms or similar) separates the analyte from the solvent and any impurities. The oven temperature program is optimized to ensure elution of 4-nitroindole as a sharp peak.
 - Direct Insertion Probe: Alternatively, a small amount of solid 4-nitroindole can be placed on a direct insertion probe, which is then heated under vacuum to volatilize the sample directly into the ion source.

Ion Source:

- Ionization Mode: Electron Ionization (EI).
- Electron Energy: 70 eV. This standard energy is used to generate reproducible fragmentation patterns that are comparable to library spectra.[3][4][5]
- Source Temperature: Typically maintained between 200-250 °C to ensure the sample remains in the gas phase without thermal degradation.

Mass Analyzer:

- Analyzer Type: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector.
- Mass Range: Scanned from m/z 40 to 200 to cover the molecular ion and all expected fragments.



 Data Acquisition: The detector records the abundance of ions at each mass-to-charge ratio, generating the mass spectrum. The data system software is used to plot the relative abundance of ions versus m/z.

Conclusion

The mass spectrometry fragmentation of **4-nitroindole** is characterized by distinct losses from the nitro group, leading to key fragments at m/z 132 ([M-NO]•+) and m/z 116 ([M-NO2]•+). Subsequent fragmentation involves the breakdown of the core indole structure. The predictable nature of these pathways allows for confident identification of **4-nitroindole** in complex mixtures and serves as a basis for the structural elucidation of related nitro-containing indole derivatives.

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